1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The exact mass of the compound this compound is 397.22664588 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[4-(diethylamino)anilino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-5-20-17(4)21(16-26)25-28-22-10-8-9-11-23(22)30(25)24(20)27-18-12-14-19(15-13-18)29(6-2)7-3/h8-15,27H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAHEJORFUQFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS No. 305333-52-2) is a synthetic organic molecule with a complex structure that positions it as a candidate for various biological activities. This article reviews its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H27N5
- Molecular Weight : 397.52 g/mol
- Structure : The compound features a pyrido-benzimidazole core, which is known for its diverse biological activities.
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its potential as an anti-cancer agent and its effects on various cellular pathways.
Antitumor Activity
Several studies have investigated the antitumor properties of benzimidazole derivatives, including this compound. The benzimidazole moiety is often associated with significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- In vitro studies demonstrated that derivatives of benzimidazole exhibited IC50 values below 50 μM against several cancer cell lines, indicating potent cytotoxicity .
- A comparative study showed that compounds structurally related to this benzimidazole derivative outperformed standard chemotherapeutics in cell viability assays .
Antifungal Activity
The compound's structural similarities with known antifungal agents suggest potential efficacy against fungal infections.
- Research Findings :
- In vitro assays indicated that compounds with similar structures demonstrated effective antifungal activity against strains such as Candida albicans and Candida glabrata .
- The antifungal mechanism is hypothesized to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.
Data Table: Biological Activities of Related Compounds
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to assess the toxicity of the compound. Preliminary toxicity studies indicate that while some derivatives exhibit promising biological activity, they also show varying degrees of cytotoxicity toward healthy cell lines (e.g., L929 fibroblasts).
- Cytotoxicity Assays :
- Compounds were evaluated using the MTT assay to determine their effects on cell viability.
- Most tested compounds displayed less than 50% viability at concentrations above 100 µM, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing harm to normal cells .
Scientific Research Applications
- Reagents : o-Phenylenediamine, carbonyl compounds, ammonium chloride.
- Conditions : The reactions are generally conducted in solvents like chloroform or under solvent-free conditions to optimize yields.
Case Study: Yield Optimization
A study demonstrated that using ammonium chloride as a catalyst significantly improved the yield of benzimidazole derivatives, achieving up to 94% yield under optimized conditions .
Anticancer Activity
Research indicates that compounds similar to 1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit promising anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Activity Type | Target Organisms/Cells | Observed Effect |
|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of growth |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Bactericidal effects |
Pharmacological Insights
The pharmacological profile of this compound suggests potential use in treating various diseases due to its ability to interact with biological targets effectively. The diethylamino group enhances its solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
